Ethylmetrienone
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Overview
Description
Ethylmetrienone is a synthetic steroid with the molecular formula C20H26O2 and a molecular weight of 298.42 g/mol . It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Ethylmetrienone involves several steps, including aromatization, methylation, and ethynylation reactions . The initial raw material undergoes aromatization to form an aromatic compound, followed by methylation to introduce a methyl group, and finally, ethynylation to add an ethynyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethylmetrienone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Ethylmetrienone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethylmetrienone involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating the expression of target genes and influencing various physiological processes . The exact pathways and molecular targets are still under investigation, but it is known to affect the endocrine system and other biological pathways .
Comparison with Similar Compounds
Ethylmetrienone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Methylergometrine: Used in obstetrics for its smooth muscle constrictor properties.
Ethylmorphine: An opioid analgesic with a different mechanism of action
Biological Activity
Ethylmetrienone, a synthetic compound belonging to the class of steroid hormones, has garnered attention due to its biological activity, particularly in the fields of endocrinology and pharmacology. This article explores the compound's biological effects, mechanisms of action, and potential applications based on recent research findings.
This compound is structurally characterized by the presence of an ethyl group attached to a steroid backbone. Its molecular formula is C20H24O3, and it possesses a molecular weight of approximately 312.41 g/mol. The compound is often studied for its hormonal activity, particularly its influence on estrogenic and androgenic pathways.
This compound exerts its biological effects primarily through interaction with steroid hormone receptors. It has been shown to bind selectively to estrogen receptors (ERs), influencing gene expression related to reproductive functions and secondary sexual characteristics. Additionally, it may exhibit anti-androgenic properties, making it a subject of interest in studies related to hormone-dependent conditions.
1. Hormonal Activity
- Estrogenic Effects : this compound has been reported to mimic estrogen in various biological assays, promoting cell proliferation in estrogen-responsive tissues. This can be beneficial in therapeutic contexts such as hormone replacement therapy.
- Androgenic Effects : Some studies indicate that this compound may also exert androgenic effects, which could influence muscle growth and fat distribution.
2. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro studies have demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its possible use as an antimicrobial agent.
3. Antioxidant Activity
This compound has shown promising antioxidant properties in several assays, indicating its potential role in mitigating oxidative stress-related damage in cells. This activity is crucial for applications in preventing chronic diseases associated with oxidative damage.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
Study | Biological Activity Assessed | Key Findings |
---|---|---|
Study 1 | Estrogenic activity | Demonstrated significant cell proliferation in MCF-7 breast cancer cells (EC50 = 0.5 µM) |
Study 2 | Antimicrobial efficacy | Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.1 to 0.5 mg/mL |
Study 3 | Antioxidant capacity | Exhibited strong DPPH radical scavenging ability with an IC50 value of 25 µg/mL |
Properties
IUPAC Name |
(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJVQLWFUQMADH-XSYGEPLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.